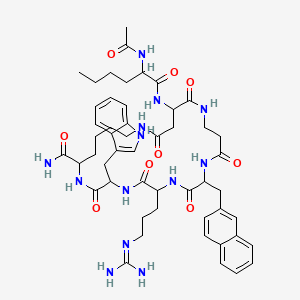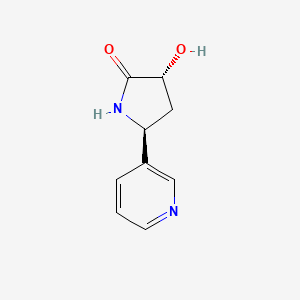
3-trans-Hydroxy Norcotinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-trans-Hydroxy Norcotinine is a metabolite of nicotine, which is primarily found in tobacco products. It is formed through the metabolic processes in the human body and is often used as a biomarker for nicotine exposure. This compound is of significant interest in the fields of toxicology and pharmacology due to its role in nicotine metabolism and its potential effects on human health .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-trans-Hydroxy Norcotinine typically involves the hydroxylation of norcotinine. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of nicotine and its metabolites . The synthetic route involves the use of deuterium-labeled internal standards and solid phase extraction techniques to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the methodologies used in laboratories, such as LC-MS/MS, can be scaled up for industrial purposes if needed .
化学反応の分析
Types of Reactions
3-trans-Hydroxy Norcotinine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more oxidized metabolites.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced metabolites of norcotinine, which can be analyzed using techniques like LC-MS/MS .
科学的研究の応用
3-trans-Hydroxy Norcotinine has several scientific research applications:
作用機序
The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters such as dopamine and serotonin. This interaction is crucial for understanding the addictive properties of nicotine and its effects on the central nervous system .
類似化合物との比較
Similar Compounds
Similar compounds to 3-trans-Hydroxy Norcotinine include:
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is present in tobacco products.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other nicotine metabolites. This unique structure allows for its use as a specific biomarker in studies related to nicotine metabolism and exposure .
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
(3R,5S)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m0/s1 |
InChIキー |
FSKXGZNNGSEMFP-JGVFFNPUSA-N |
異性体SMILES |
C1[C@H](NC(=O)[C@@H]1O)C2=CN=CC=C2 |
正規SMILES |
C1C(NC(=O)C1O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)

![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
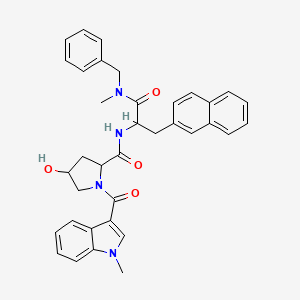
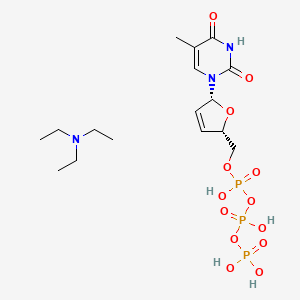
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)

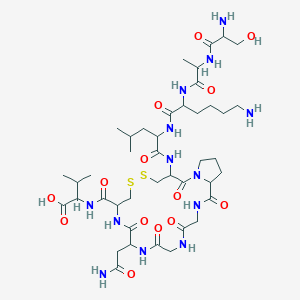
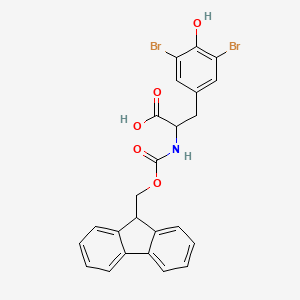
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
